Cas no 21943-45-3 (2(1H)-Quinoxalinone, 3-methyl-1-phenyl-)

2(1H)-Quinoxalinone, 3-methyl-1-phenyl- structure
21943-45-3 structure
Product Name:2(1H)-Quinoxalinone, 3-methyl-1-phenyl-
CAS No:21943-45-3
MF:C15H12N2O
MW:236.268583297729
CID:1405305
PubChem ID:13235028
Update Time:2025-04-20

2(1H)-Quinoxalinone, 3-methyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinoxalinone, 3-methyl-1-phenyl-
    • 3-methyl-1-phenylquinoxalin-2-one
    • SCHEMBL10949407
    • 3-Methyl-1-phenylquinoxalin-2(1H)-one
    • 21943-45-3
    • DTXSID40530755
    • Inchi: 1S/C15H12N2O/c1-11-15(18)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16-11/h2-10H,1H3
    • InChI Key: WWQICOXCMRQCHP-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=NC2C=CC=CC=2N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.09506
  • Monoisotopic Mass: 236.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.67
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